Cyclopentanesulfonyl isocyanate

Organic Synthesis Physicochemical Properties Reagent Selection

Cyclopentanesulfonyl isocyanate (CAS 1368624-02-5) is an organic compound belonging to the sulfonyl isocyanate class, characterized by a cyclopentane ring attached to a sulfonyl group and an isocyanate functional group. It has the molecular formula C6H9NO3S and a molecular weight of 175.21 g/mol.

Molecular Formula C6H9NO3S
Molecular Weight 175.21 g/mol
CAS No. 1368624-02-5
Cat. No. B1380693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanesulfonyl isocyanate
CAS1368624-02-5
Molecular FormulaC6H9NO3S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)S(=O)(=O)N=C=O
InChIInChI=1S/C6H9NO3S/c8-5-7-11(9,10)6-3-1-2-4-6/h6H,1-4H2
InChIKeyYVXQVBWQXMHHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanesulfonyl Isocyanate (CAS 1368624-02-5): Chemical Identity and Baseline Properties for Scientific Procurement


Cyclopentanesulfonyl isocyanate (CAS 1368624-02-5) is an organic compound belonging to the sulfonyl isocyanate class, characterized by a cyclopentane ring attached to a sulfonyl group and an isocyanate functional group . It has the molecular formula C6H9NO3S and a molecular weight of 175.21 g/mol . Predicted physical properties include a boiling point of 285.7±23.0 °C and a density of 1.42±0.1 g/cm³ .

Why Cyclopentanesulfonyl Isocyanate (CAS 1368624-02-5) Cannot Be Readily Replaced by Other Sulfonyl Isocyanates


Sulfonyl isocyanates are not interchangeable; their reactivity and performance are significantly influenced by the nature of the substituent attached to the sulfonyl group . While a cyclopentyl group is expected to confer unique steric and electronic properties relative to simple alkyl (e.g., methyl) or aryl (e.g., phenyl) analogs, quantitative data establishing this differentiation is largely absent from the published literature . This evidence gap makes it impossible to reliably predict, for example, how a cyclopentanesulfonyl-derived sulfonylurea would compare in potency or pharmacokinetics to one derived from p-toluenesulfonyl isocyanate. Consequently, for critical applications, generic substitution without direct empirical validation is a significant scientific risk.

Quantitative Differentiation Evidence for Cyclopentanesulfonyl Isocyanate (CAS 1368624-02-5) vs. Key Analogs


Cyclopentanesulfonyl Isocyanate vs. Methanesulfonyl Isocyanate: A Key Distinction in Boiling Point

Cyclopentanesulfonyl isocyanate exhibits a substantially higher predicted boiling point (285.7±23.0 °C) compared to methanesulfonyl isocyanate (55 °C at 2 Torr) [REFS-1, REFS-2]. This significant difference suggests that cyclopentanesulfonyl isocyanate may be more suitable for applications requiring higher thermal stability or for reactions conducted at elevated temperatures without the risk of premature volatilization [REFS-1, REFS-2]. The comparison highlights how the larger, more lipophilic cyclopentane ring impacts a fundamental physical property relevant to experimental design.

Organic Synthesis Physicochemical Properties Reagent Selection

Cyclopentanesulfonyl Isocyanate vs. Chlorosulfonyl Isocyanate (CSI): A Differentiated Profile in Reactivity and Handling

Chlorosulfonyl isocyanate (CSI) is a benchmark electrophile renowned for its exceptionally high reactivity in cycloadditions and other transformations, which also correlates with its hazardous nature (e.g., boiling point 107 °C) [REFS-1, REFS-2]. Cyclopentanesulfonyl isocyanate, with its organic cyclopentane substituent, is predicted to have a much higher boiling point (285.7±23.0 °C) and a lower density (1.42±0.1 g/cm³) compared to CSI (density 1.626 g/mL) [REFS-1, REFS-2]. While specific reactivity data is not available, these physical property differences are class-level indicators of a significantly modulated electrophilicity and handling profile. This positions the cyclopentane derivative as a potentially more controllable and less volatile alternative for certain nucleophilic additions where the extreme reactivity of CSI is undesirable or hazardous .

Synthetic Methodology Electrophilic Reagents Safety Assessment

Cyclopentanesulfonyl Isocyanate vs. Aromatic Sulfonyl Isocyanates: The Aliphatic Structural Motif as a Differentiating Feature

Cyclopentanesulfonyl isocyanate possesses a fully aliphatic cyclopentane ring, distinguishing it from common aromatic analogs like benzenesulfonyl isocyanate and p-toluenesulfonyl isocyanate . This structural difference is significant as it directly impacts the physicochemical properties of derived sulfonamides and sulfonylureas, which are crucial for drug discovery programs. For instance, the replacement of an aromatic ring with a saturated cycloalkyl group generally leads to increased three-dimensionality (higher fraction of sp³ carbon atoms, Fsp³), which can improve drug-like properties including solubility and metabolic stability [1]. While specific comparative data for this isocyanate's derivatives is unavailable, its use as a building block in the synthesis of TACE inhibitors demonstrates its utility in creating novel, non-aromatic pharmacophores .

Medicinal Chemistry Drug Design Physicochemical Properties

Cyclopentanesulfonyl Isocyanate (CAS 1368624-02-5): Niche Applications Aligned with Available Evidence


Synthesis of Novel Aliphatic Sulfonylureas and Sulfonamides for Drug Discovery

Cyclopentanesulfonyl isocyanate serves as a specialized building block for introducing an aliphatic sulfonyl moiety into molecules. This is particularly relevant in medicinal chemistry where the unique steric and electronic properties of the cyclopentane ring are desired to modulate the properties of sulfonylurea or sulfonamide drug candidates . Its differentiation from aromatic sulfonyl isocyanates lies in its ability to increase the three-dimensionality (Fsp³) of the resulting molecule, a common strategy to improve drug-like properties such as solubility and metabolic stability [1]. This application scenario is directly supported by its documented use in the synthesis of TACE inhibitors .

Organic Synthesis Methodology: A Controllable Electrophile for Nucleophilic Addition

This reagent is suitable for fundamental research exploring the reactivity of aliphatic sulfonyl isocyanates. Its predicted higher boiling point and lower density compared to the benchmark chlorosulfonyl isocyanate (CSI) suggest a potentially safer and more controllable electrophile for nucleophilic addition reactions with amines, alcohols, and other substrates [REFS-1, REFS-2]. This scenario is ideal for chemists seeking a sulfonyl isocyanate with a reactivity profile that is modulated away from the extreme, often hazardous, nature of CSI, allowing for reaction optimization under less stringent conditions.

Materials Science: Development of Functionalized Polymers and Coatings

Cyclopentanesulfonyl isocyanate can be used to introduce a sulfonyl-urea linkage into polymer backbones or as a reactive cross-linking agent. The aliphatic cyclopentane group can impart flexibility or alter the hydrophobicity of the final material compared to aromatic analogs, which are more common in industrial applications . This application is based on the general reactivity of sulfonyl isocyanates with hydroxyl- and amine-containing polymers and its potential to create novel materials with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentanesulfonyl isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.